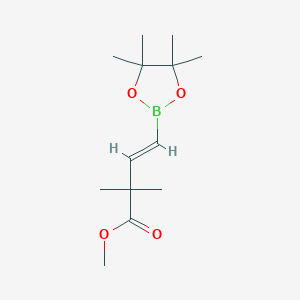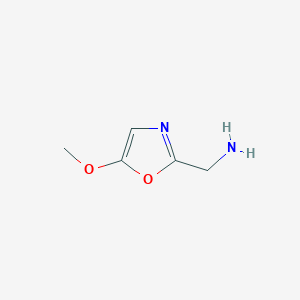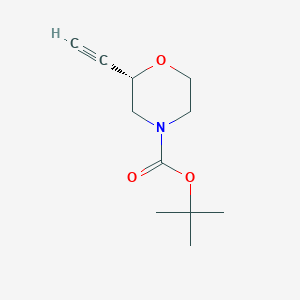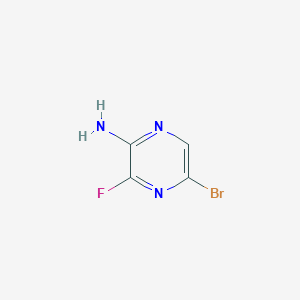
4-cyclopropyl-3-formylbenzoic acid
Vue d'ensemble
Description
4-Cyclopropyl-3-formylbenzoic acid (4-CFA) is a cyclopropyl derivative of benzoic acid, an organic compound with a wide range of applications in the field of organic synthesis. It is a versatile synthetic intermediate and is used in the synthesis of various pharmaceuticals, agrochemicals and other organic compounds. 4-CFA is also used in the synthesis of various biochemicals and pharmaceuticals, as well as in the production of polymers.
Applications De Recherche Scientifique
4-cyclopropyl-3-formylbenzoic acid has been used in a variety of scientific research applications, including the synthesis of various biochemicals and pharmaceuticals, the production of polymers, and the synthesis of various agrochemicals. It has also been used in the synthesis of various biologically active compounds, such as peptides, steroids, and antibiotics. In addition, 4-cyclopropyl-3-formylbenzoic acid has been used in the synthesis of various natural products, including terpenes, flavonoids, and alkaloids.
Mécanisme D'action
The mechanism of action of 4-cyclopropyl-3-formylbenzoic acid is not fully understood, but it is believed to be related to its ability to form cyclopropyl carbenes, which are highly reactive species. Cyclopropyl carbenes are known to react with a variety of substrates, including nucleophiles, electrophiles, and other organic molecules. It is believed that 4-cyclopropyl-3-formylbenzoic acid reacts with nucleophiles and electrophiles to form various products, such as cyclopropyl carbenes, cyclopropyl radicals, and cyclopropyl anions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-cyclopropyl-3-formylbenzoic acid are not fully understood. It has been suggested that 4-cyclopropyl-3-formylbenzoic acid may act as an anti-inflammatory agent, and it may also possess anti-cancer and anti-microbial properties. In addition, 4-cyclopropyl-3-formylbenzoic acid has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of pro-inflammatory molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-cyclopropyl-3-formylbenzoic acid in lab experiments include its low cost, its availability from many chemical suppliers, and its versatility in the synthesis of various compounds. Its main limitation is its reactivity, which can lead to side reactions and the formation of unwanted products.
Orientations Futures
Future research on 4-cyclopropyl-3-formylbenzoic acid should focus on its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of various compounds. In addition, further research should be conducted to explore the potential advantages and limitations of using 4-cyclopropyl-3-formylbenzoic acid in lab experiments. Finally, studies should be conducted to assess the safety and efficacy of 4-cyclopropyl-3-formylbenzoic acid in various applications.
Propriétés
IUPAC Name |
4-cyclopropyl-3-formylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-6-9-5-8(11(13)14)3-4-10(9)7-1-2-7/h3-7H,1-2H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYLBFQIZGZEQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-3-formylbenzoic acid | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


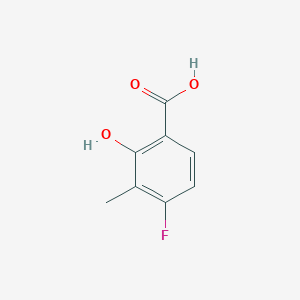
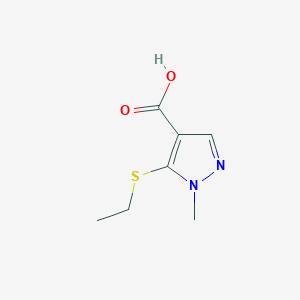

![ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B6618693.png)
